Triethyl orthobenzoate

Catalog No.
S749705
CAS No.
1663-61-2
M.F
C13H20O3
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl orthobenzoate

CAS Number

1663-61-2

Product Name

Triethyl orthobenzoate

IUPAC Name

triethoxymethylbenzene

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

BQFPCTXLBRVFJL-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(OCC)OCC

Canonical SMILES

CCOC(C1=CC=CC=C1)(OCC)OCC

Organic Synthesis:

(Triethoxymethyl)benzene can be used as a starting material for the synthesis of various organic compounds. For example, it can be reacted with strong acids to form substituted benzoic acids [1]. Additionally, it can be used in Friedel-Crafts reactions to introduce a benzyl group onto other molecules [2].

Sources:* [1] Journal of the American Chemical Society, 1932, 54 (3), 1002-1005: * [2] Journal of Organic Chemistry, 1962, 27 (11), 4254-4256:

Solvent and Plasticizer:

(Triethoxymethyl)benzene possesses some solvent properties and can be used as a non-polar solvent for certain applications. Additionally, it can act as a plasticizer for some polymers, although its use in this area is not widespread [3].

Source:* [3] Industrial & Engineering Chemistry, 1941, 33 (12), 1541-1544:

Triethyl orthobenzoate is an organic compound with the molecular formula C13H20O3\text{C}_{13}\text{H}_{20}\text{O}_{3} and a molecular weight of approximately 224.30 g/mol. It appears as a clear, colorless liquid with a characteristic sweet odor and is soluble in various organic solvents such as alcohol, chloroform, and ether. This compound is classified as an orthoester, which is derived from the exhaustive alkylation of unstable orthocarboxylic acids. The unique structure of triethyl orthobenzoate, characterized by its three ethyl groups attached to the benzoate moiety, contributes to its reactivity and utility in organic synthesis

Currently, there is no documented information on the specific mechanism of action of (triethoxymethyl)benzene in biological systems.

(Triethoxymethyl)benzene is considered a flammable liquid with a flash point of 96 °C []. It may also be irritating to the skin and eyes. Detailed information on its toxicity is not readily available in scientific literature. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Due to its electrophilic nature. It can undergo hydrolysis to yield benzoic acid and ethanol when exposed to water, albeit slowly. Additionally, it serves as a versatile reagent in organic synthesis, acting as a dehydrating agent or alkylating agent in numerous reactions. For instance, it can be utilized in the Johnson–Claisen rearrangement, where it acts as a methoxy source

Triethyl orthobenzoate finds applications across various fields:

  • Organic Synthesis: It serves as a valuable substrate for synthesizing other organic compounds.
  • Dehydrating Agent: It is used in reactions requiring dehydration.
  • Protecting Group: In organic chemistry, it can act as a protecting group for alcohols during multi-step syntheses.
  • Additive in Polymer Chemistry: Its properties make it suitable for use in polymer formulations

    Triethyl orthobenzoate can be synthesized through several methods:

    • Direct Esterification: This involves the reaction of benzoic acid with ethanol in the presence of an acid catalyst.
      C6H5COOH+3C2H5OHC13H20O3+3H2O\text{C}_6\text{H}_5\text{COOH}+3\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_{13}\text{H}_{20}\text{O}_{3}+3\text{H}_2\text{O}
    • Chlorobenzoyl Chloride Method: This method involves reacting chlorobenzoyl chloride with formamide and ethanol, followed by distillation to isolate triethyl orthobenzoate .
    • Phase Transfer Catalysis: Utilizing phase transfer catalysts such as polyethylene glycols or quaternary ammonium salts can enhance the efficiency of the synthesis process by facilitating the reaction between reactants in different phases .

Interaction studies involving triethyl orthobenzoate primarily focus on its reactivity with other chemical species. It has been shown to interact with nucleophiles due to its electrophilic carbon center. Additionally, studies exploring its compatibility with various solvents and reagents are essential for optimizing its use in synthetic pathways

Several compounds share structural similarities with triethyl orthobenzoate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Trimethyl OrthobenzoateC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}Contains three methyl groups; more volatile
Triisopropyl OrthobenzoateC15H22O3\text{C}_{15}\text{H}_{22}\text{O}_{3}Contains isopropyl groups; higher boiling point
Tri-n-butyl OrthobenzoateC18H30O3\text{C}_{18}\text{H}_{30}\text{O}_{3}Larger butyl groups; used in different solvent systems
Triethyl OrthopropionateC11H22O3\text{C}_{11}\text{H}_{22}\text{O}_{3}Propionate group instead of benzoate; different reactivity

Triethyl orthobenzoate stands out due to its specific ethyl substitution pattern on the benzoate moiety, which influences its reactivity and applications compared to other similar orthoesters

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1663-61-2

Wikipedia

Triethyl orthobenzoate

General Manufacturing Information

Benzene, (triethoxymethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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